[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride
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Overview
Description
[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C5H8ClFO2S and a molecular weight of 186.63 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with fluorinating agents to introduce the fluoromethyl group. This intermediate is then treated with methanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may be catalyzed by bases or acids depending on the nucleophile.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology and Medicine:
Drug Development: Its unique structural features make it a valuable intermediate in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Lacks the fluoromethyl and cyclopropyl groups, making it less reactive in certain applications.
Cyclopropylmethanesulfonyl Chloride: Similar structure but without the fluoromethyl group, leading to different reactivity and applications.
Uniqueness:
- The presence of both the fluoromethyl and cyclopropyl groups in [1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride makes it unique in terms of reactivity and potential applications. These structural features enhance its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZDKAPQPYFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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